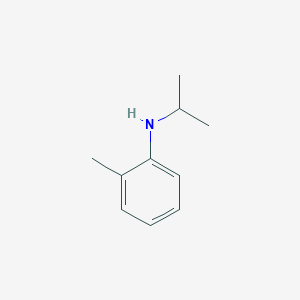

2-methyl-N-(propan-2-yl)aniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a broad class of organic compounds that are derivatives of aniline. They are fundamental building blocks in organic synthesis due to the reactive amino group and the potential for various substitutions on the aromatic ring. The chemical behavior of a substituted aniline is significantly influenced by the nature and position of its substituents.

In the case of 2-methyl-N-(propan-2-yl)aniline, the presence of both an ortho-methyl group and an N-isopropyl group imparts specific steric and electronic properties. The methyl group, being an electron-donating group, can influence the basicity of the amine and the regioselectivity of further electrophilic aromatic substitution reactions. The N-isopropyl group provides steric hindrance around the nitrogen atom, which can affect its nucleophilicity and the reactivity of the N-H bond.

Historical Overview of Scholarly Investigations and Foundational Studies

While a singular foundational study dedicated to the initial synthesis of this compound is not readily apparent in historical chemical literature, its emergence can be understood within the broader context of the development of N-alkylation of anilines, a field of study that gained momentum in the late 19th and early 20th centuries. Early research focused on understanding the reactivity of the amino group and developing methods for introducing alkyl substituents.

Key synthetic methodologies that are applicable to the synthesis of this compound, such as reductive amination and direct N-alkylation of primary amines, have been known for over a century. For instance, the general principles of reductive amination, involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent, were established in the early 1900s. Similarly, direct alkylation of amines with alkyl halides or alcohols has been a long-standing area of investigation.

Scholarly work on the photochemical reactions of N-alkylanilines dates back to at least 1970, and the synthesis and properties of poly(N-alkylanilines) were being investigated by the early 1990s. acs.orgacs.org These studies provided a foundational understanding of the chemical behavior of this class of compounds, into which this compound falls.

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound is primarily recognized as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. rsc.org Its specific substitution pattern makes it a key precursor for certain herbicides. For example, o-toluidine (B26562), the parent amine of this compound, is a known precursor for the herbicides metolachlor (B1676510) and acetochlor. wikipedia.org The N-isopropyl group is a common feature in many biologically active molecules.

Recent research continues to explore the utility of substituted anilines in various synthetic transformations. While specific contemporary studies focusing solely on this compound are not abundant, its role as a building block is implicit in the development of new synthetic methodologies and the creation of novel functional molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2100-43-8 |

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-isopropyl-o-toluidine, 2-Methyl-N-(1-methylethyl)benzenamine |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Moderately soluble in organic solvents, limited solubility in water |

Data sourced from multiple chemical databases. rsc.org

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. Two prominent routes are reductive amination and direct N-alkylation.

Reductive Amination of o-Toluidine with Acetone (B3395972)

Reductive amination is a widely used method for the formation of amines. masterorganicchemistry.comresearchgate.netyoutube.com In this approach, o-toluidine is reacted with acetone in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the final secondary amine.

Reaction Scheme:

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent can influence the reaction conditions and selectivity.

N-Alkylation of o-Toluidine with Isopropanol (B130326)

Direct N-alkylation of o-toluidine with an isopropylating agent is another viable synthetic route. A patented method describes the N-alkylation of aromatic amines with alcohols at elevated temperatures and pressures in the presence of a catalyst. For instance, reacting o-toluidine with isopropanol can yield this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

1H and 13C NMR Spectroscopy

Predicted 1H NMR Data: The spectrum would be expected to show signals for the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons of both the isopropyl and the o-tolyl groups.

Predicted 13C NMR Data: The spectrum would display distinct signals for each of the ten carbon atoms in the molecule, with the chemical shifts being influenced by their local electronic environment.

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching vibration, C-H stretching vibrations (both aromatic and aliphatic), and C=C stretching vibrations of the aromatic ring. The NIST WebBook provides access to an IR spectrum for N-isopropyl-o-toluidine. nist.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight of 149.23 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVWOHIEVZXVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288077 | |

| Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100-43-8 | |

| Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl N Propan 2 Yl Aniline and Its Derivatives

Catalytic Approaches to N-Alkylation of Aniline (B41778) Precursors

Catalytic methods offer efficient and selective pathways for the N-alkylation of anilines. These approaches often utilize transition metals and focus on minimizing over-alkylation, a common challenge that leads to mixtures of secondary and tertiary amines. psu.edursc.org

Reductive Amination Strategies for 2-methyl-N-(propan-2-yl)aniline Synthesis

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. researchgate.net This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net For the synthesis of this compound, this would typically involve the reaction of o-toluidine (B26562) with acetone (B3395972), followed by reduction.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. researchgate.netacs.org To overcome the issue of competing over-alkylation, a stepwise procedure can be effective, where the imine is first formed and then reduced. organic-chemistry.org The use of acid-stable hydride transfer reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) allows for a one-pot reaction. youtube.com Greener methods are also being explored, utilizing solvent-free conditions or aqueous micellar catalysis. researchgate.netorganic-chemistry.orgacsgcipr.org

Recent research has highlighted the use of nickel nanoparticles as a catalyst for transfer hydrogenation with isopropanol (B130326), offering an alternative to traditional reducing agents. organic-chemistry.org The choice of solvent can also be critical, with a move away from chlorinated solvents like dichloromethane (B109758) and towards more environmentally friendly options such as ethyl acetate. acsgcipr.org

Hydrogenation of Imines and Enamines Derived from Aniline

The hydrogenation of imines, formed from the condensation of anilines and carbonyl compounds, is a direct route to N-alkylated anilines. This method can be achieved through catalytic hydrogenation using various metal catalysts. youtube.com For instance, iridium complexes have proven effective for the hydrogenation of imines under elevated pressure. google.com

The enantioselective hydrogenation of N-H imines is a significant area of research, allowing for the synthesis of chiral amines with high enantioselectivity. nih.gov Catalysts such as Ir-(S,S)-f-binaphane have been used to achieve high yields and enantiomeric excesses. nih.gov Organocatalytic methods, employing Brønsted acids like BINOL phosphates, have also been developed for the transfer hydrogenation of ketimines, offering a metal-free alternative. acs.org The mechanism often involves the heterolytic splitting of hydrogen, followed by a 'proton before hydride' transfer. rero.ch

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Analogues

Transition metal-catalyzed N-alkylation of anilines using alcohols is an atom-economical and environmentally benign process, with water as the only byproduct. rsc.orgdicp.ac.cn A variety of metals, including ruthenium, iridium, iron, and copper, have been shown to catalyze this "borrowing hydrogen" strategy. dicp.ac.cn

Iridium and ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated high catalytic activity for the N-alkylation of anilines with alcohols. nih.govacs.org For example, nitrile-substituted NHC-Ir(III) complexes have been used for the N-alkylation of substituted anilines with benzyl (B1604629) alcohol in high yields. nih.govacs.org Similarly, cobalt catalysts supported on metal-organic frameworks (MOFs) have shown excellent selectivity and yields in these reactions. rsc.org

Copper-catalyzed cross-coupling reactions provide another versatile route. A metallaphotoredox approach using a halogen abstraction-radical capture (HARC) mechanism allows for the coupling of various N-nucleophiles with alkyl bromides under visible light. princeton.edu This method is notable for its ability to overcome challenges associated with traditional SN1 and SN2 reactions. princeton.edu

Table 1: Comparison of Catalytic Systems for N-Alkylation of Anilines

| Catalyst System | Aniline Substrate | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| NHC-Ir(III) complex | 2-methylaniline | Benzyl alcohol | - | 120 | 65 | nih.gov |

| Cobalt-MOF | Aniline | Benzyl alcohol | Toluene | 110 | >99 | rsc.org |

| Pt/C | Aniline | Methanol (B129727) | - | 130 | >90 | researchgate.net |

| Fe(ClO4)3/SiO2 | Aniline | Various alcohols | - | - | Moderate to high | researchgate.net |

Selective Mono-N-Methylation Techniques for Related Anilines

Achieving selective mono-N-alkylation over dialkylation is a significant challenge in aniline synthesis. psu.edursc.org Various strategies have been developed to address this. The use of ionic liquids as solvents has been shown to improve selectivity in the N-alkylation of anilines with alkyl halides. psu.edursc.org

Heterogeneous catalysts, such as zirconium dioxide supported tungsten oxide, have been employed for the selective monoallylation of anilines with allyl alcohol, demonstrating high selectivity for the mono-allylated product. nih.gov Similarly, carbon-supported platinum nanoparticles (Pt/C) can be used for the selective N-monomethylation of aromatic amines with methanol. researchgate.net Encapsulated iridium nanocatalysts have also been reported to achieve highly selective N-monomethylation of aniline. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role. For instance, in the alkylation of 2-methylaniline with methanol, copper-ferrite catalysts have shown high selectivity for the synthesis of N,2-dimethylaniline. cyberleninka.ru Zeolite catalysts have also been studied for the N-alkylation of o-toluidine, with modified zeolites showing a preference for N-alkylation over C-alkylation. kiche.or.krresearchgate.net

Nucleophilic Substitution Pathways in the Preparation of Aniline Derivatives

Nucleophilic substitution is a fundamental reaction for the synthesis of aniline derivatives, typically involving the reaction of an aniline with an alkyl halide. psu.edursc.org The SN2 pathway, which results in an inversion of configuration at the reaction center, is common for primary and secondary alkyl halides. uky.edu The SN1 pathway becomes more prevalent for tertiary alkyl halides or when a stable carbocation can be formed. uky.edu

The direct nucleophilic substitution of alcohols is an attractive, greener alternative to the use of alkyl halides. thieme-connect.com This can be achieved using various catalysts that activate the alcohol, such as those based on rhenium, tin, bismuth, and iron. thieme-connect.com Mechanochemical methods, which are solvent-free, have also been developed for the nucleophilic substitution of alcohols using a formamidinium salt as an activator. chemrxiv.org

Optimization of Reaction Conditions and Enhanced Yield Protocols

Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

For instance, in the N-alkylation of o-toluidine with diethyl ether over modified zeolite catalysts, the optimal o-toluidine to ether mole ratio was found to be 1:4. kiche.or.kr The acidity of the catalyst also influences the optimal reaction temperature. kiche.or.kr In the synthesis of N,2-dimethylaniline using a copper-ferrite catalyst, a temperature of 320°C and a molar ratio of 1:4 (amine to alcohol) were found to be optimal. cyberleninka.ru

Continuous flow systems offer precise control over reaction parameters, leading to enhanced efficiency, reduced solvent usage, and minimized byproduct formation compared to traditional batch methods. researchgate.net The use of ionic liquids can also lead to improved yields and selectivity, with the added benefit of catalyst recycling. psu.edursc.org

Solvent Effects and Reaction Media for this compound Production

The choice of solvent or reaction medium is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and selectivity by affecting reactant solubility, catalyst stability, and the reaction pathway.

In the context of reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, the solvent's ability to facilitate both the initial imine formation and the subsequent reduction is paramount. For the reductive amination of aldehydes and ketones, 1,2-dichloroethane (B1671644) (DCE) has been identified as a preferred solvent over alternatives like tetrahydrofuran (B95107) (THF). nih.gov Reactions in DCE are generally faster. nih.gov The use of ionic liquids as reaction media has also been explored for the N-alkylation of anilines. These non-volatile, recyclable solvents can minimize over-alkylation, a common side reaction that leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu This increased selectivity is a significant advantage in producing the desired secondary amine.

Solvent-free conditions represent another approach, offering benefits in terms of reduced waste and simplified product isolation. For instance, the reductive amination of aldehydes and ketones has been successfully carried out using sodium borohydride in the presence of an acidic activator under solvent-free conditions. organic-chemistry.org Similarly, nitrile-modified N-heterocyclic carbene (NHC) complexes of Iridium(III) and Ruthenium(II) have been shown to effectively catalyze the N-alkylation and N-methylation of anilines in solvent-free media. nih.gov

Table 1: Effect of Reaction Media on N-Alkylation of Anilines

| Reaction Type | Solvent/Medium | Key Findings | Reference |

|---|---|---|---|

| Reductive Amination | 1,2-Dichloroethane (DCE) | Preferred over THF; faster reaction rates. | nih.gov |

| Reductive Amination | Tetrahydrofuran (THF) | Slower reaction rates compared to DCE. | nih.gov |

| N-Alkylation | Ionic Liquids | Minimizes over-alkylation, leading to higher selectivity for the secondary amine. The ionic liquid can be recycled. | psu.edu |

| Reductive Amination | Solvent-free | Effective with sodium borohydride and an acidic activator. | organic-chemistry.org |

| N-Alkylation | Solvent-free | Effective with NHC-Ir(III) and NHC-Ru(II) catalysts. | nih.gov |

Temperature and Pressure Parameters in Catalytic Processes

Temperature and pressure are fundamental parameters that govern the thermodynamics and kinetics of the catalytic synthesis of this compound. Precise control of these conditions is essential to maximize product yield and selectivity while ensuring the stability of the catalyst.

For the synthesis of N-isopropylaniline via the alkylation of aniline with acetone in a hydrogen atmosphere over a platinum catalyst, a temperature range of 100 to 250°C and a pressure of 10 to 150 atmospheres have been reported to be effective. google.com In the N-alkylation of anilines with alcohols, temperatures around 110°C (383 K) have been utilized with iridium-based catalysts in toluene. researchgate.net Higher temperatures are often required for N-methylation reactions using methanol, with temperatures of 120°C being reported for reactions catalyzed by NHC-Ir(III) complexes. nih.gov

Table 2: Temperature and Pressure Parameters in Aniline Alkylation

| Reaction | Catalyst | Temperature | Pressure | Reference |

|---|---|---|---|---|

| N-isopropylation of Aniline with Acetone | Platinum | 100 - 250°C | 10 - 150 atm | google.com |

| N-alkylation of Aniline with Alcohol | Iridium complex | 110°C (383 K) | Not specified | researchgate.net |

| N-methylation of Aniline with Methanol | NHC-Ir(III) complex | 120°C | Not specified | nih.gov |

Catalyst Design, Performance, and Recycling Studies

The development of efficient and robust catalysts is at the heart of modern synthetic methodologies for this compound. Research in this area focuses on designing catalysts with high activity, selectivity, and stability, as well as the ability to be recycled and reused, which is crucial for sustainable and economically viable industrial processes.

A variety of catalyst systems have been investigated for the N-alkylation of anilines. Copper-based catalysts, such as copper-chromite, have been used for the N-alkylation of aniline derivatives. Bimetallic catalysts, for instance, alumina-supported copper-silver with a Cu/Ag molar ratio of 95/5, have demonstrated high efficacy in the N-alkylation of amines with alcohols. rsc.org The promotional effect of the second metal can enhance catalytic activity and stability. rsc.org

Noble metal catalysts, including those based on palladium, ruthenium, and iridium, are also widely employed due to their high catalytic efficiency under mild conditions. researchgate.netresearchgate.netnih.gov For example, palladium-catalyzed N-arylation has been a significant area of research. nih.govrsc.orgstrath.ac.ukrsc.org Ruthenium complexes have been used for the N-alkylation of anilines with alcohols, including carbohydrate-derived alcohols, via a borrowing hydrogen strategy. nih.gov Iridium complexes have also been shown to be effective for the N-alkylation of anilines. researchgate.net

Catalyst recycling is a key consideration for improving the sustainability of the synthesis. The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifies separation and recycling. For example, alumina-supported copper-silver catalysts can be recovered and reused. rsc.org The use of ionic liquids as reaction media also facilitates catalyst recycling, as the catalyst can often be retained in the ionic liquid phase, which can be reused for multiple reaction cycles. psu.edu

Table 3: Catalyst Systems for N-Alkylation of Anilines

| Catalyst System | Key Features | Performance | Reference |

|---|---|---|---|

| Copper-Chromite | Heterogeneous catalyst | Effective for N-alkylation of aniline derivatives. | |

| Cu-Ag/Al₂O₃ | Bimetallic heterogeneous catalyst | High activity for N-alkylation of amines with alcohols. Recyclable. | rsc.org |

| Palladium-based | Homogeneous and heterogeneous | High catalytic efficiency, mild reaction conditions, high selectivity. | researchgate.netnih.govrsc.orgstrath.ac.ukrsc.org |

| Ruthenium-based | Homogeneous complexes | Effective for N-alkylation with alcohols via borrowing hydrogen strategy. | nih.gov |

| Iridium-based | Homogeneous complexes | Good selectivity for monoalkylated products at low catalyst loading. | researchgate.net |

Stereoselective Synthesis of Enantiopure Analogues of this compound

The synthesis of enantiopure analogues of this compound, where a chiral center is present, is of significant interest, particularly for applications in the pharmaceutical and life sciences industries, as different enantiomers of a molecule can exhibit distinct biological activities. The primary challenge lies in controlling the stereochemistry during the formation of the C-N bond or other stereogenic centers within the molecule.

One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. Examples of chiral auxiliaries that have been employed in asymmetric synthesis include (R)-BINOL and trans-2-phenylcyclohexanol. wikipedia.org For instance, (R)-BINOL has been used as a chiral auxiliary in the asymmetric synthesis of cyclic monoterpenes. wikipedia.org

Another approach is the use of chiral catalysts in asymmetric catalysis. This method is often more atom-economical as only a substoichiometric amount of the chiral catalyst is required. Iron-catalyzed amination of alcohols has been reported for the synthesis of enantioenriched amines. researchgate.net The development of chiral ligands for metal catalysts is a very active area of research.

Substrate-directed reactions can also be employed, where a chiral center already present in the substrate directs the stereochemistry of a new stereocenter. bath.ac.uk For the synthesis of enantiopure analogues of this compound, this could involve starting with an enantiopure precursor, such as a chiral amine or alcohol. For example, the N-alkylation of chiral benzylamines with aliphatic alcohols has been shown to proceed with retention of chirality. researchgate.net

While specific examples for the direct stereoselective synthesis of this compound are not abundant in the provided search context, the general principles of asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, and substrate-directed reactions, are applicable and form the basis for developing such methodologies.

Reactivity, Mechanistic Insights, and Chemical Transformations of 2 Methyl N Propan 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of Aniline (B41778) Derivatives

The phenyl ring of 2-methyl-N-(propan-2-yl)aniline is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of both the amino and methyl groups. masterorganicchemistry.comlibretexts.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their own locations. libretexts.orgrsc.org In the case of this compound, the amino group is the more powerful activating group, and its directing effect, combined with that of the methyl group, leads to a complex mixture of products.

The general mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.comyoutube.com Initially, the aromatic ring acts as a nucleophile, attacking an electrophile (E+). This is the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a carbocation intermediate. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.comyoutube.com

For this compound, the primary sites of substitution are the positions ortho and para to the strongly activating N-(propan-2-yl)amino group. The methyl group at the 2-position further influences the regioselectivity. The possible major products of electrophilic substitution are therefore substituted at the 4- and 6-positions. The steric hindrance from the bulky isopropyl group on the nitrogen and the adjacent methyl group can influence the ratio of ortho to para substitution, often favoring the less hindered para position. libretexts.org

Common electrophilic aromatic substitution reactions for aniline derivatives include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (NO2) onto the aromatic ring. youtube.comyoutube.com

Halogenation: Introducing a halogen (e.g., Br, Cl) using reagents like bromine in the presence of a Lewis acid. youtube.com

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (SO3H). youtube.com

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| 3 | Meta to both activating groups | Low | Low |

| 4 | Para to N-(propan-2-yl)amino group, meta to methyl group | Low | High |

| 5 | Meta to N-(propan-2-yl)amino group, para to methyl group | Low | Moderate |

| 6 | Ortho to N-(propan-2-yl)amino group, meta to methyl group | High | Moderate to Low |

Oxidation and Reduction Pathways Involving the Amine Moiety

The amine functionality of this compound is susceptible to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions. Common oxidizing agents can convert secondary anilines into a variety of products, including N-oxides, nitroso compounds, and in some cases, can lead to polymerization or the formation of quinone-like structures. For instance, oxidation with agents like hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding nitroso or nitro derivatives.

The metabolism of structurally similar compounds like o-toluidine (B26562) involves oxidation. wikipedia.org Cytochrome P450-mediated N-hydroxylation can form N-hydroxy-o-toluidine, which can then be metabolized to o-nitrosotoluene. wikipedia.org While specific studies on this compound are limited, it is plausible that it undergoes similar metabolic N-oxidation pathways.

Reduction of the amine moiety itself is not a common transformation under standard reducing conditions. However, if the aromatic ring contains reducible functional groups (e.g., a nitro group introduced via electrophilic substitution), these can be selectively reduced. For example, a nitro-substituted derivative of this compound could be reduced back to an amino group using reducing agents like lithium aluminum hydride.

Coupling Reactions and Advanced Functionalization Strategies

Modern synthetic chemistry offers a variety of coupling reactions and advanced functionalization strategies that can be applied to aniline derivatives like this compound. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecules.

Transition metal-catalyzed cross-coupling reactions are particularly powerful tools. While specific examples for this compound are not extensively documented in the provided search results, general principles for aniline derivatives can be applied. For instance, palladium-catalyzed reactions such as Buchwald-Hartwig amination could potentially be used to further functionalize the amine nitrogen, though this is less common for secondary amines. More relevant would be C-H activation/functionalization reactions. Palladium-catalyzed C-H arylation of aniline derivatives has been developed, which can introduce aryl groups at the meta position, a traditionally difficult position to functionalize. researchgate.net

Rhodium-catalyzed C-H cyclization of anilines with alkynes and carbon monoxide represents another advanced strategy for constructing N-heterocycles like quinolin-2(1H)-ones. nih.gov Such methods often proceed via C-N bond cleavage, showcasing the versatility of anilines as substrates in complex transformations. nih.gov

Detailed Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves studies into the rate-determining steps, the influence of substituents on reactivity, and the nature of catalytic cycles and intermediates.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For electrophilic aromatic substitution, the absence of a significant primary KIE when the C-H bond is replaced with a C-D bond indicates that C-H bond cleavage is not the rate-determining step. masterorganicchemistry.com This supports the two-step mechanism where the initial attack of the electrophile on the aromatic ring is the slow step. masterorganicchemistry.comrsc.org

In studies of hydrogen exchange in dialkylanilines, isotope effects have been used to show that two distinct steps can be rate-limiting: the transfer of a proton from the solvent to the substrate and the intramolecular decomposition of an intermediate. rsc.org Secondary KIEs, where the isotopically substituted bond is not broken, can also provide valuable information about the transition state structure. wikipedia.orgresearchgate.net For example, secondary deuterium (B1214612) isotope effects have been measured for the reaction of N,N-dimethyl-d6-aniline with methyl p-toluenesulfonate to understand the transition state of this SN2 reaction. researchgate.net

Hammett Analysis for Substituent Effects on Reactivity

Hammett analysis is a well-established method in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. wikipedia.org

For aniline derivatives, Hammett plots can be constructed by measuring the rates of reaction for a series of anilines with different para or meta substituents. researchgate.netrsc.org The sign and magnitude of the reaction constant ρ provide insight into the reaction mechanism. A negative ρ value indicates that electron-donating groups accelerate the reaction, which is characteristic of electrophilic aromatic substitution where positive charge develops in the transition state. Conversely, a positive ρ value signifies that electron-withdrawing groups increase the reaction rate. Non-linear Hammett plots can suggest a change in the reaction mechanism or the rate-determining step as the substituents are varied. wikipedia.org

| Value of ρ | Interpretation | Example Reaction Type |

|---|---|---|

| ρ > 1 | Reaction is highly sensitive to substituents; significant negative charge is built up (or positive charge is lost) in the transition state. | Nucleophilic aromatic substitution |

| 0 < ρ < 1 | Reaction is less sensitive to substituents than the ionization of benzoic acid; negative charge is built up (or positive charge is lost). | - |

| ρ < 0 | Reaction is favored by electron-donating groups; positive charge is built up in the transition state. | Electrophilic aromatic substitution |

| ρ = 0 | Reaction is not sensitive to electronic effects of substituents. | - |

Elucidation of Catalytic Cycles and Transient Intermediates

Many modern synthetic transformations involving this compound are catalytic, and understanding the catalytic cycle is essential. This involves identifying the active catalyst, the resting state of the catalyst, and all the intermediates and elementary steps in the cycle.

For example, in the palladium-catalyzed meta-C-H bromination of aniline derivatives, a proposed catalytic cycle involves the interaction of the aniline with a palladium catalyst, a ligand, and a mediator like norbornene. researchgate.net Mechanistic investigations, including the isolation of palladium complexes and deuterium labeling experiments, help to shed light on the C-H activation step. researchgate.net

In platinum-catalyzed hydroamination of ethylene (B1197577) with aniline, computational studies have been used to map out the catalytic cycle. nih.gov These studies can reveal that certain pathways, such as N-H oxidative addition, are energetically unfavorable. The operating cycle may instead involve nucleophilic attack of the aniline on the coordinated ethylene, followed by proton transfer and reductive elimination to form the product and regenerate the catalyst. nih.gov The identification of transient intermediates, even if they cannot be isolated, is crucial for a complete mechanistic picture. nih.govrsc.org

Formation of Derived Chemical Scaffolds and their Reactivity

Carbodiimides are compounds containing the functional group RN=C=NR and are valuable reagents in organic synthesis, notably as coupling agents in peptide synthesis. wikipedia.org While reactions specific to this compound are not extensively documented, various methods exist for the synthesis of carbodiimides from related primary aniline derivatives. These methods often involve oxidation, dehydration, or coupling reactions.

Common synthetic routes starting from aniline derivatives or their precursors include:

Dehydrosulfurization of Thioureas: A classic method involves the oxidation of 1,3-disubstituted thioureas, which can be prepared from anilines. Reagents like mercuric oxide have been traditionally used for this dehydrosulfurization. wikipedia.org More modern and milder procedures employ reagents such as o-iodoxybenzoic acid (IBX) or other hypervalent iodine(III) reagents, which afford carbodiimides in excellent yields. organic-chemistry.org

Dehydration of Ureas: N,N'-dialkylureas, which can be synthesized from anilines, can be dehydrated to form carbodiimides. wikipedia.org This transformation requires dehydrating agents like phosphorus pentoxide or p-toluenesulfonyl chloride. wikipedia.org Another approach involves the reaction of a primary amine with an isocyanate to form the urea, which is then dehydrated. researchgate.net

Coupling Reactions: Modern metal-free strategies allow for the direct coupling of amines with isocyanides. organic-chemistry.org For example, an I2/CHP (cumene hydroperoxide)-mediated cross-coupling reaction provides an efficient route to both symmetric and unsymmetric carbodiimides under mild conditions. organic-chemistry.org An electrochemical approach has also been developed for the oxidative cross-coupling of amines with isocyanides, which avoids transition-metal catalysts and produces H₂ as the only byproduct. organic-chemistry.org

From Isocyanates: The catalytic conversion of isocyanates, which can be derived from anilines, into carbodiimides with the loss of carbon dioxide is another viable route, often catalyzed by phosphine (B1218219) oxides. wikipedia.org

| Starting Material | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| 1,3-Disubstituted Thiourea | Mercuric oxide (HgO) or o-Iodoxybenzoic acid (IBX) | Oxidative Dehydrosulfurization | wikipedia.org, organic-chemistry.org |

| N,N'-Disubstituted Urea | Phosphorus pentoxide (P₂O₅) or p-Toluenesulfonyl chloride | Dehydration | wikipedia.org |

| Primary Amine + Isocyanide | Iodine (I₂) / Cumene hydroperoxide (CHP) | Oxidative Coupling | organic-chemistry.org |

| Primary Amine + Isocyanide | Electrochemical Oxidation | Oxidative Coupling | organic-chemistry.org |

| Isocyanate | Phosphine oxide catalyst | Decarboxylative Dimerization | wikipedia.org |

However, this compound is a secondary amine. The reaction of a secondary amine with an aldehyde or ketone does not yield a stable, neutral imine. Instead, the reaction proceeds through similar initial steps to form a key intermediate known as an iminium ion . youtube.com

The mechanism for the formation of an iminium ion from a secondary aniline derivative and a carbonyl compound, typically under mildly acidic conditions, involves several steps: libretexts.orgyoutube.com

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate called a carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen atom pushes down to form a C=N double bond, expelling a molecule of water and forming the positively charged iminium ion. libretexts.orgyoutube.com

This iminium ion is a key reactive intermediate. If there is a proton on a carbon atom adjacent to the C=N bond, a base can remove it to form a neutral, stable product known as an enamine . youtube.com Therefore, for secondary anilines like this compound, reactions with carbonyls lead to iminium ion intermediates, which are precursors to enamines. youtube.com

Sulfonamides are a class of compounds containing the -SO₂NR₂ functional group and are a privileged scaffold in medicinal chemistry. scholarsresearchlibrary.com The synthesis of sulfonamide derivatives from anilines is a well-established and robust transformation. The most common method involves the reaction of the aniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.

For a secondary aniline like this compound, the synthesis would proceed via N-sulfonylation. A general procedure involves mixing the aniline with the desired sulfonyl chloride. nih.gov A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases used for this purpose include pyridine, sodium carbonate, or sodium acetate. scholarsresearchlibrary.comnih.gov

| Amine Substrate | Sulfonylating Agent | Base/Solvent System | Reference |

|---|---|---|---|

| Aniline Derivative | Benzenesulfonyl chloride | Sodium Carbonate / Dichloromethane (B109758) | nih.gov |

| Aniline Derivative | 4-Toluenesulfonyl chloride | Sodium Acetate / Water | nih.gov |

| Aniline Derivative | 4-Acetamidobenzenesulfonyl chloride | Pyridine / DMF | scholarsresearchlibrary.com |

The resulting N-substituted sulfonamides are generally stable compounds. Their reactivity includes modifications that can enhance their biological or chemical properties. For instance, the sulfonamide nitrogen, if it bears a proton, can be further alkylated. nih.gov This subsequent alkylation can be used to modulate properties such as bioavailability. nih.gov Furthermore, the sulfonamide moiety can be incorporated into larger molecules, acting as a linker or a key structural element for further chemical transformations and the construction of more complex molecular architectures. scholarsresearchlibrary.com

Applications and Utility of 2 Methyl N Propan 2 Yl Aniline in Advanced Chemical Synthesis and Materials Science

As a Versatile Intermediate in Complex Organic Synthesis

The strategic placement of substituents on the aniline (B41778) ring and the nitrogen atom allows 2-methyl-N-(propan-2-yl)aniline to be employed in synthetic pathways where controlled reactivity and specific molecular architectures are required.

While aniline derivatives are crucial in the agrochemical industry, the widely used herbicide Metolachlor (B1676510) is synthesized from a structurally similar, but distinct, aniline. The key precursor for Metolachlor is 2-ethyl-6-methylaniline (B166961), not this compound. wikipedia.orggoogle.com The synthesis of Metolachlor involves the condensation of 2-ethyl-6-methylaniline with methoxyacetone (B41198) to form an imine. wikipedia.orggoogle.com This imine is then hydrogenated and subsequently acylated with chloroacetyl chloride to yield the final herbicide. wikipedia.orggoogle.com

The S-enantiomer, known as S-Metolachlor, is the more active isomer and is produced through asymmetric synthesis or resolution methods. google.comarkat-usa.orgnih.gov Although this compound is not the direct precursor, its structural relation to the intermediates used in herbicide synthesis highlights the importance of substituted anilines in developing agriculturally significant compounds. The general class of N-alkylated o-alkylanilines is fundamental to this area of chemistry.

Table 1: Key Reactants in Metolachlor Synthesis

| Reactant | Chemical Formula | Role in Synthesis |

| 2-Ethyl-6-methylaniline | C₉H₁₃N | Primary aniline building block wikipedia.orggoogle.com |

| Methoxyacetone | C₄H₈O₂ | Forms an imine intermediate via condensation google.com |

| Chloroacetyl chloride | C₂H₂Cl₂O | Acylating agent in the final step wikipedia.orggoogle.com |

Azo dyes, which constitute a significant portion of all synthetic colorants used in industries like textiles and printing, are synthesized using aniline derivatives. wikipedia.orgnih.gov The core reaction is an azo coupling, which involves the reaction of a diazonium salt with a coupling component, often another aromatic amine or a phenol. nih.gov

This compound can serve in this process in two primary ways:

As a precursor to a diazonium salt: The primary amine can be converted into a diazonium salt through treatment with nitrous acid. This salt can then react with an activated aromatic compound (the coupling component).

As a coupling component: The aniline ring is activated by the amino group, making it susceptible to electrophilic attack by a diazonium salt. The presence of the methyl and isopropyl groups can influence the final color (chromophore) and properties like solubility and lightfastness of the resulting dye. google.com

The general synthesis involves diazotization of a primary aromatic amine followed by coupling with a nucleophilic aromatic compound. nih.gov The steric hindrance provided by the ortho-methyl group in this compound can influence the planarity and electronic properties of the resulting azo dye.

Table 2: General Steps in Azo Dye Synthesis

| Step | Description | General Reactants |

| Diazotization | Conversion of a primary aromatic amine into a diazonium salt. | Aromatic Amine, Nitrous Acid (from NaNO₂ + HCl) |

| Azo Coupling | The diazonium salt acts as an electrophile and attacks an electron-rich coupling component. | Diazonium Salt, Activated Aromatic Ring (e.g., Aniline or Phenol derivative) |

The sterically hindered environment around the nitrogen atom in this compound makes it an important building block for specialized molecules like chemical probes and ligands for PET radioligands. acs.org Steric hindrance is a critical design element in chemical probes as it can:

Enhance Selectivity: By physically blocking access to the reactive center, it can ensure the probe interacts only with specific target molecules or sites.

Improve Stability: The bulky groups can protect the core structure from metabolic degradation, which is crucial for in-vivo imaging applications. utexas.edu

Modulate Reactivity: The steric and electronic effects of the substituents can fine-tune the binding affinity and reactivity of the probe.

Research into ligands for the translocator protein (TSPO), a target for PET imaging, has involved the synthesis of complex molecules where hindered aniline fragments are incorporated. acs.org The synthesis of these complex structures often involves multi-step sequences, including palladium-catalyzed coupling reactions, where the specific aniline derivative dictates the properties of the final product. acs.orgacs.org The unique structure of this compound offers a scaffold that can be elaborated into highly specific and stable chemical probes.

Role in Polymer Chemistry and Advanced Materials Science

The properties of this compound also make it a candidate for modifying and creating novel polymers with tailored characteristics.

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility. rroij.comresearchgate.net A common strategy to improve processability is to create derivatives or copolymers by using substituted anilines. The copolymerization of aniline with an analogue like 2-methylaniline (o-toluidine) has been shown to increase solubility. rroij.comresearchgate.net

Incorporating a monomer such as this compound into a polymer backbone would introduce significant steric hindrance due to both the ortho-methyl group and the N-isopropyl group. This would likely have the following effects:

Increased Solubility: The bulky side groups would disrupt the planarity and inter-chain packing of the polymer, weakening intermolecular forces and improving solubility in common organic solvents. rroij.com

Modified Conductivity: The steric hindrance can reduce the effective conjugation along the polymer backbone, which typically leads to lower electrical conductivity compared to unsubstituted PANI. rroij.comresearchgate.net

Altered Morphology: The substitution pattern influences the final morphology of the polymer films, which in turn affects their sensory and electrical properties. lettersonmaterials.comresearchgate.net

The synthesis is typically achieved through oxidative polymerization of the aniline monomers in an acidic medium, using an oxidant like ammonium (B1175870) persulfate. rroij.commdpi.com

Table 3: Predicted Effects of Copolymerizing Aniline with this compound

| Property | Polyaniline (PANI) | PANI-co-(this compound) | Rationale |

| Solubility | Low in common solvents | Higher | Steric hindrance from substituents reduces inter-chain packing. rroij.com |

| Conductivity | High (doped state) | Lower | Steric hindrance disrupts π-conjugation along the polymer chain. rroij.comresearchgate.net |

| Processability | Difficult | Improved | Enhanced solubility allows for easier solution-based processing. researchgate.net |

Polymers such as polyesters and polyamides are susceptible to degradation through hydrolysis, especially in humid conditions. Anti-hydrolysis agents are additives that protect against this degradation. specialchem.com While carbodiimides are a common class of anti-hydrolysis agents, sterically hindered amines can also play a role in polymer stabilization, primarily as light stabilizers (HALS), but their functionality can extend to other protective roles.

The hindered nature of this compound suggests it could function as an effective stabilizer. The bulky groups can scavenge radicals and other reactive species that initiate degradation pathways without being consumed rapidly. While specific studies detailing its use as a hydrolysis stabilizer are not prominent, the general principles of hindered amine functionality support this potential application.

Furthermore, the secondary amine functionality allows this compound to potentially act as a crosslinker in certain polymer systems. It can react with suitable functional groups on polymer chains (e.g., epoxides, isocyanates) to form covalent bonds, thereby increasing the molecular weight, rigidity, and thermal stability of the material. The specific steric and electronic nature of the aniline would influence the crosslinking kinetics and the properties of the final network.

Development of Novel Materials through Aniline Derivatives

The chemical modification of aniline is a well-established strategy for tailoring the properties of resulting polymers, such as polyaniline (PANI). By introducing various substituents onto the aniline monomer, researchers can finely tune the characteristics of the final polymeric material. This approach allows for a systematic study of the substituent's effect on the polymer's structure, solubility, conductivity, and morphology.

While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the broader class of ortho-substituted aniline derivatives serves as a valuable proxy for understanding its potential in materials science. For instance, the polymerization of other ortho-substituted anilines, such as 2-methylaniline and 2-(1-methylbut-2-en-1-yl)aniline, has been successfully demonstrated to yield functional polymers with unique properties.

The copolymerization of 2-methylaniline with aniline has been shown to enhance the solubility of the resulting polymer, a significant advantage for processability, although it can lead to a decrease in electrical conductivity. nih.gov This trade-off between solubility and conductivity is a common theme in the development of conductive polymers, where the introduction of alkyl groups can disrupt the π-conjugation along the polymer backbone. nih.gov

Furthermore, research into the oxidative polymerization of 2-(1-methylbut-2-en-1-yl)aniline has led to the synthesis of new PANI derivatives. Current time information in Bangalore, IN. These polymers were found to be soluble in common organic solvents, enabling their fabrication into thin films. Current time information in Bangalore, IN. Spectroscopic analysis confirmed that these polymers exist in the conductive emeraldine (B8112657) salt form. Current time information in Bangalore, IN. The morphology of these polymers, as revealed by scanning electron microscopy, was observed to change from a heterogeneous hierarchical structure to a spherical one depending on the substituent. Current time information in Bangalore, IN. Importantly, these materials demonstrated high sensitivity to moisture and ammonia, highlighting their potential application in the design of chemical sensors. Current time information in Bangalore, IN.

The table below summarizes the properties of polymers derived from aniline derivatives analogous to this compound.

| Monomer | Polymer | Key Properties | Potential Applications |

| 2-methylaniline (co-polymerized with aniline) | Poly(2-methylaniline-co-aniline) | Increased solubility, decreased conductivity. nih.gov | Processable conductive materials. |

| 2-(1-methylbut-2-en-1-yl)aniline | Poly(2-(1-methylbut-2-en-1-yl)aniline) | Soluble in organic solvents, forms thin films, sensitive to moisture and ammonia. Current time information in Bangalore, IN. | Chemical sensors. Current time information in Bangalore, IN. |

These examples underscore the potential of using substituted anilines, including by extension this compound, as monomers for creating novel materials with tailored properties for specific applications in fields such as electronics and sensor technology.

Coordination Chemistry and Ligand Design Utilizing this compound Analogues

In the field of coordination chemistry, the design of ligands is paramount to controlling the properties and reactivity of metal complexes. The steric and electronic properties of a ligand dictate the coordination geometry, stability, and catalytic activity of the resulting metal center. Analogues of this compound, particularly the sterically hindered 2,6-diisopropylaniline (B50358), have proven to be exceptionally useful building blocks for the synthesis of a wide range of ligands.

The bulky isopropyl groups at the ortho positions of 2,6-diisopropylaniline provide a sterically demanding environment around the nitrogen atom. This feature is highly desirable for stabilizing reactive metal centers and for influencing the selectivity of catalytic reactions. This aniline derivative is a key precursor for the synthesis of various important ligand classes, including N-heterocyclic carbenes (NHCs), diiminopyridines, and NacNac ligands. wikipedia.orgchemicalbook.com

A notable application of ligands derived from 2,6-diisopropylaniline is in the field of olefin polymerization. For example, α-diimine nickel precatalysts bearing N-aryl moieties derived from 2,6-diisopropylaniline have been synthesized and shown to be highly active for ethylene (B1197577) polymerization upon activation with a co-catalyst like ethylaluminum sesquichloride (EASC). acs.org These catalytic systems can exhibit remarkable thermal stability and allow for the production of polyethylenes with controlled crystallinity and tunable mechanical properties. acs.org The steric bulk of the 2,6-diisopropylphenyl groups on the ligand framework plays a crucial role in preventing catalyst deactivation and influencing the microstructure of the resulting polymer.

Furthermore, 2,6-diisopropylaniline is used to prepare imido complexes, such as the well-known Schrock carbenes, which are powerful catalysts for olefin metathesis. wikipedia.org The bulky aniline-derived ligand helps to create a coordinatively unsaturated and highly active metal center. It also reacts with various metal precursors to form complexes with a range of transition metals, including yttrium, platinum, and copper, for applications in catalysis and materials science. researchgate.netnih.gov

The table below presents examples of coordination complexes derived from 2,6-diisopropylaniline and their applications.

| Ligand Type Derived from 2,6-diisopropylaniline | Metal | Complex Type | Application |

| α-Diimine | Nickel | α-Diimine Nickel Complex | Ethylene polymerization catalyst. acs.org |

| Imido | Molybdenum, Tungsten | Schrock Carbene | Olefin metathesis catalyst. wikipedia.org |

| β-diketiminate (NacNac) | Copper | β-diketiminate Copper(I) Complex | Model systems for studying reaction mechanisms. researchgate.net |

| N-[2-(diphenylphosphanyl)benzylidene] | Platinum | [PtCl₂(C₃₁H₃₂NP)] | Platinum(II) complex with potential catalytic activity. nih.gov |

The extensive use of 2,6-diisopropylaniline in ligand design highlights the importance of sterically demanding aniline analogues in modern coordination and organometallic chemistry. While direct applications of this compound in this context are less documented, its structural similarities to 2,6-diisopropylaniline suggest its potential as a valuable precursor for creating novel ligands with tailored steric and electronic profiles.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl N Propan 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-methyl-N-(propan-2-yl)aniline in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecule's connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of this compound reveals distinct signals for each proton environment. The aromatic protons on the tolyl group typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments and spin-spin coupling. The methyl group attached to the aromatic ring exhibits a characteristic singlet. The isopropyl group protons show a septet for the methine proton, coupled to the six equivalent protons of the two methyl groups, which in turn appear as a doublet. The N-H proton signal can vary in its chemical shift and may be broadened due to exchange processes.

In the ¹³C NMR spectrum, each unique carbon atom gives rise to a distinct resonance. The aromatic carbons display signals in the typical downfield region for sp²-hybridized carbons, with their specific chemical shifts influenced by the positions of the methyl and N-isopropyl substituents. The carbons of the isopropyl group and the tolyl methyl group resonate in the upfield aliphatic region. The chemical shifts provide direct evidence for the number of distinct carbon environments within the molecule. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.2 | 110 - 148 |

| N-H | Variable | - |

| Isopropyl CH | 3.5 - 4.0 | 45 - 50 |

| Tolyl CH₃ | 2.0 - 2.5 | 17 - 22 |

| Isopropyl CH₃ | 1.0 - 1.5 | 20 - 25 |

Note: These are predicted ranges and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide invaluable information about the connectivity and spatial relationships between atoms in this compound. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton coupling networks. libretexts.org For instance, a COSY spectrum would show cross-peaks between the isopropyl methine proton and the isopropyl methyl protons, confirming their connectivity. It would also reveal the coupling patterns among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org An HSQC spectrum would show a correlation between the tolyl methyl protons and the toyl methyl carbon, as well as correlations between each aromatic proton and its attached carbon. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. A NOESY spectrum could reveal through-space interactions between the protons of the isopropyl group and the protons of the tolyl methyl group or nearby aromatic protons, offering insights into the preferred conformation of the N-isopropyl group relative to the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes. spectroscopyonline.comresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum is particularly useful for identifying key functional groups. A characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and isopropyl groups are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. nih.gov The aromatic ring stretching vibrations are often strong in the Raman spectrum. The C-C stretching of the isopropyl group and the symmetric breathing mode of the aromatic ring are also typically well-defined. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak/Not Observed |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aliphatic C-H Stretch | < 3000 | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 | Variable |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

Mass Spectrometry for Fragmentation Patterns and Molecular Structure Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of this compound through analysis of its fragmentation patterns. whitman.edu Upon ionization, the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical from the isopropyl group to form a stable iminium ion. This is often a dominant fragmentation pathway for N-alkyl anilines.

Loss of an alkene: Elimination of propene from the isopropyl group via a McLafferty-type rearrangement, if sterically feasible.

Cleavage of the N-alkyl bond: Breakage of the bond between the nitrogen and the isopropyl group.

Ring fragmentation: Fragmentation of the aromatic ring, though typically less favorable than the cleavage of substituents.

The resulting fragmentation pattern serves as a unique fingerprint, allowing for the confirmation of the molecular structure. chemguide.co.uklibretexts.org

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion |

| 134 | [C₉H₁₂N]⁺ | Loss of CH₃• (Alpha-cleavage) |

| 107 | [C₇H₉N]⁺• | Loss of C₃H₆ (Propene) |

| 106 | [C₇H₈N]⁺ | Cleavage of N-isopropyl bond |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. acs.org This technique can yield highly accurate bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation in the crystal lattice. rsc.org

Analysis of the crystal structure would reveal:

The planarity of the aromatic ring.

The geometry around the nitrogen atom (trigonal pyramidal or approaching trigonal planar depending on the degree of delocalization of the lone pair).

The specific conformation of the N-isopropyl group relative to the plane of the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the N-H group and van der Waals forces, which dictate the packing of the molecules in the crystal.

This detailed three-dimensional information is crucial for understanding the steric and electronic properties of the molecule and how it interacts with its environment in the solid state.

Chiral Analytical Techniques (e.g., Chiral HPLC, Vibrational Circular Dichroism (VCD)) for Enantiomeric Purity and Absolute Configuration

The compound this compound is, in its ground state, an achiral molecule as it possesses a plane of symmetry that bisects the aniline (B41778) ring and the isopropyl group. Therefore, techniques for determining enantiomeric purity and absolute configuration are not applicable to the compound itself. However, these methods are critically important for the analysis of chiral derivatives of this compound or in scenarios where the molecule might become part of a larger, chiral system (e.g., as a ligand in a metal complex) or if it were to form stable atropisomers due to restricted bond rotation (a situation requiring significant steric hindrance not typically present in this molecule).

Chiral HPLC is a cornerstone technique for separating the enantiomers of a chiral compound, thereby allowing for the determination of enantiomeric purity or enantiomeric excess (ee). nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For chiral amine compounds, particularly secondary anilines, polysaccharide-based and crown-ether-based CSPs are highly effective. nih.gov A typical method for a chiral derivative of this compound would involve a normal-phase separation. The mobile phase often consists of a nonpolar solvent like n-hexane mixed with a polar alcohol modifier, such as isopropanol (B130326) or ethanol. nih.gov To improve peak shape and resolution for basic compounds like anilines, a small amount of a basic additive, such as diethylamine (B46881) (DEA), is commonly added to the mobile phase. nih.gov By optimizing the mobile phase composition and column temperature, baseline separation of the enantiomers can be achieved.

Research Findings: While no specific data exists for the achiral this compound, a hypothetical chiral analog, such as one with a stereocenter on the N-alkyl group, could be resolved using established methods. The enantiomeric excess would be calculated by integrating the peak areas of the two enantiomers. A well-optimized method would show distinct retention times for the (R)- and (S)-enantiomers. For instance, studies on the enantioselective addition of anilines have successfully used chiral HPLC to determine the enantiomeric excess of the resulting products. acs.org

Table 1: Representative Chiral HPLC Parameters for the Separation of a Hypothetical Chiral Aniline Derivative

| Parameter | Value / Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (93:7:0.5, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 20 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (R-enantiomer) | 15.2 min |

| Hypothetical Retention Time (S-enantiomer) | 18.5 min |

| Resolution (Rs) | > 2.0 |

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. nih.govyoutube.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. ru.nl Since enantiomers produce mirror-image VCD spectra, the absolute configuration of an unknown can be determined by comparing its experimental VCD spectrum with a theoretical spectrum calculated for one of the enantiomers (e.g., the R-enantiomer). nih.gov

The process involves:

Performing a conformational search for the chiral molecule to identify all low-energy conformers.

Using Density Functional Theory (DFT) to optimize the geometry of each conformer and calculate their individual VCD and IR spectra.

Generating a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

Comparing the sign and intensity pattern of the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration. nih.gov

This technique is advantageous as it does not require crystallization of the sample, which is often a significant hurdle for X-ray crystallography. researchgate.net

Research Findings: For a chiral derivative of this compound, VCD would provide unambiguous assignment of its absolute configuration. The spectrum would exhibit characteristic positive and negative bands (a "couplet") corresponding to various vibrational modes, such as C-H bending, C-N stretching, and aromatic ring vibrations. The comparison between the experimental data and the DFT-calculated spectrum for a chosen enantiomer would either show a strong correlation, confirming the configuration, or an anti-correlation (mirror image), indicating the opposite enantiomer.

Table 2: Illustrative Comparison of Experimental and Calculated VCD Data for a Hypothetical Chiral Aniline Derivative ((R)-configuration)

| Experimental Frequency (cm⁻¹) | Experimental ΔƐ (L·mol⁻¹·cm⁻¹) | Calculated Frequency (cm⁻¹) | Calculated Dipole/Rotational Strength | Vibrational Assignment |

|---|---|---|---|---|

| 1510 | +2.5 | 1508 | Positive | Aromatic C=C Stretch |

| 1465 | -3.1 | 1468 | Negative | CH₃ Asymmetric Bend |

| 1380 | +1.8 | 1375 | Positive | C-N Stretch Coupled |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a material's surface. sci-hub.se When applied to this compound, for example, adsorbed on a substrate, XPS can provide detailed information about the nitrogen and carbon environments.

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these core-level electrons is characteristic of the element and its oxidation state or local chemical environment.

Research Findings: For an aniline derivative, the high-resolution N 1s spectrum is particularly insightful. The binding energy of the N 1s electron is sensitive to the chemical state of the nitrogen atom.

Neutral Amine Nitrogen (-N<): In a neutral secondary aniline like this compound, the N 1s peak is expected to appear in the range of 399.0 to 400.0 eV. xpsfitting.comresearchgate.net

Protonated Nitrogen (-N⁺H<): If the amine is protonated (e.g., by exposure to an acid), forming an anilinium species, the positive charge on the nitrogen atom increases the binding energy of the core electrons. This results in a shift to a higher binding energy, typically above 401 eV. researchgate.net

Oxidized Nitrogen: Oxidation can lead to various species. For example, the formation of imine-like structures (=N-) would result in a component at a lower binding energy, around 398.5 eV, while other oxidized nitrogen species could appear at higher binding energies. rsc.org

Similarly, the C 1s spectrum can be deconvoluted into components representing carbon in different environments: aromatic C-C/C-H, aliphatic C-C/C-H, and carbon bonded to nitrogen (C-N). Studies on the adsorption and reaction of aniline on surfaces like copper have used XPS to identify reaction products and bonding configurations. researchgate.net

Table 3: Expected Core-Level Binding Energies for this compound in Different Chemical States

| Core Level | Chemical State | Expected Binding Energy (eV) |

|---|---|---|

| N 1s | Neutral Amine (-N<) | ~399.2 |

| Protonated Amine (-N⁺H<) | ~401.5 | |

| Imine-like (=N-) | ~398.5 | |

| C 1s | C-C / C-H (Aromatic & Aliphatic) | ~284.8 - 285.0 |

Computational and Theoretical Investigations of 2 Methyl N Propan 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of many-body systems. scispace.comnih.gov It has proven to be a reliable method for predicting molecular geometries, energies, and a variety of spectroscopic properties. nih.gov For substituted anilines, DFT calculations can accurately model the effects of different functional groups on the aromatic ring and the amino group. researchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule on its potential energy surface. researchgate.net Using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 2-methyl-N-(propan-2-yl)aniline can be determined. nih.govnih.gov These calculations would likely reveal a non-planar geometry, with the isopropyl and methyl groups influencing the orientation of the N-H bond relative to the phenyl ring. The presence of the ortho-methyl group introduces steric hindrance that can cause a slight twisting of the N-(propan-2-yl) group out of the plane of the aromatic ring. Theoretical calculations for similar systems have found that different conformers can exist, and their relative stability depends on these subtle steric and electronic interactions. eurjchem.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical yet representative data based on DFT calculations for analogous aniline (B41778) derivatives.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-N | ~1.40 Å |

| N-H | ~1.01 Å | |

| C(ring)-C(ring) | ~1.39 - 1.41 Å | |

| C(ring)-C(methyl) | ~1.51 Å | |

| N-C(isopropyl) | ~1.47 Å | |

| Bond Angles | C-N-C(isopropyl) | ~122° |

| C-N-H | ~115° | |

| C(ring)-C(ring)-N | ~120° | |

| Dihedral Angle | C(ring)-C(ring)-N-C(isopropyl) | ~20° - 40° |

The absence of imaginary frequencies in the calculated vibrational spectra for the optimized structure confirms that it represents a true energy minimum. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.comucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ucsb.edu For this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically with significant contributions from the nitrogen lone pair and the π-system of the aromatic ring. This indicates that the molecule is susceptible to attack by electrophiles at these sites. The LUMO is typically distributed over the antibonding π* orbitals of the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations provide quantitative values for these orbital energies and the resulting energy gap, which helps in assessing the molecule's kinetic stability and chemical reactivity. researchgate.net